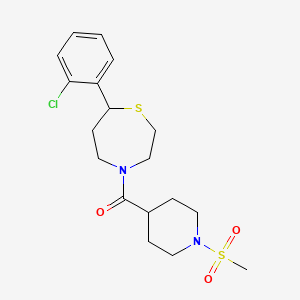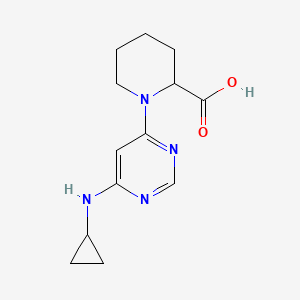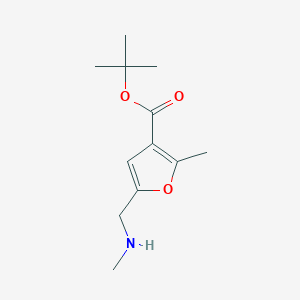
5-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C10H12ClN3O2 and a molecular weight of 241.68 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12ClN3O2/c11-7-6-12-10 (13-8 (7)9 (15)16)14-4-2-1-3-5-14/h6H,1-5H2, (H,15,16) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a predicted melting point of 155.89°C and a predicted boiling point of approximately 456.1°C at 760 mmHg . The compound’s density is predicted to be approximately 1.4 g/cm3 . The refractive index is predicted to be n20D 1.60 . The pKa values are predicted to be pKa: -0.14 and pKb: 3.8 .Applications De Recherche Scientifique
Drug Design and Synthesis
Piperidine derivatives, such as “5-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid”, are key components in the production of drugs . They are present in more than twenty classes of pharmaceuticals . The synthesis of substituted piperidines is an important task of modern organic chemistry .
Anticancer Applications
Piperidine derivatives are being utilized as anticancer agents . They exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Antiviral Applications
Piperidine derivatives are also used in the development of broad-spectrum antiviral agents . Their activities are assessed using in vitro and in silico approaches .
Antimicrobial and Antifungal Applications
Piperidine derivatives have been found to have antimicrobial and antifungal properties . They are used in the development of drugs to combat various microbial and fungal infections .
Anti-inflammatory and Analgesic Applications
Piperidine derivatives are used as anti-inflammatory and analgesic agents . They help in the management of pain and inflammation in various medical conditions .
Antipsychotic Applications
Piperidine derivatives are used in the development of antipsychotic drugs . They play a significant role in the treatment of various psychiatric disorders .
Antihypertension Applications
Piperidine derivatives are used in the development of antihypertension drugs . They help in the management of high blood pressure .
Antioxidant Activities
Increased reactive oxygen species (ROS) are associated with the pathogenesis of numerous chronic inflammatory conditions including diabetes, cancer, Parkinson’s and Alzheimer’s disease, cardiovascular disease, rheumatoid arthritis and immune dysregulation . Piperidine derivatives have been found to have antioxidant properties, which can help in managing these conditions .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as piperidine derivatives, have been reported to exhibit strong antiproliferative activity by inhibiting tubulin polymerization .
Mode of Action
Based on the reported activity of similar compounds, it could potentially interact with its targets, such as tubulin, leading to the inhibition of polymerization . This interaction could disrupt the normal functioning of cells, particularly those in the process of division or growth.
Biochemical Pathways
Given the potential target of tubulin, it could impact the microtubule dynamics within cells, affecting processes such as cell division and intracellular transport .
Result of Action
The molecular and cellular effects of 5-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid’s action would likely be related to its potential antiproliferative activity. By inhibiting tubulin polymerization, it could disrupt microtubule dynamics, leading to cell cycle arrest and potentially inducing apoptosis .
Action Environment
The action, efficacy, and stability of 5-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid could be influenced by various environmental factors. These might include the pH of the environment, presence of other interacting molecules, and temperature . .
Propriétés
IUPAC Name |
5-chloro-2-piperidin-1-ylpyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c11-7-6-12-10(13-8(7)9(15)16)14-4-2-1-3-5-14/h6H,1-5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYXMJFAGUNZTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C(=N2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2872924.png)
![2-amino-N-(3-ethoxypropyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2872925.png)

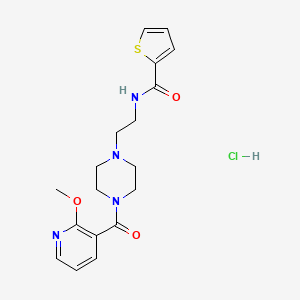
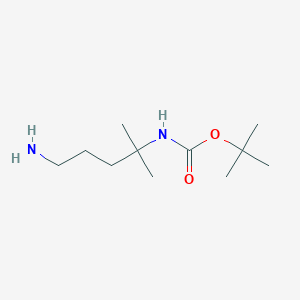

amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2872934.png)
![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carbonyl)piperazin-1-yl)methanone](/img/structure/B2872936.png)
![N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2872937.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide](/img/structure/B2872942.png)
